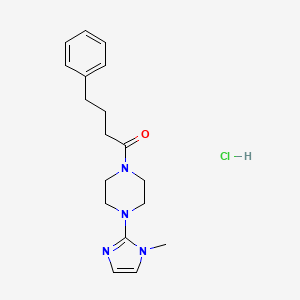

1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-4-phenylbutan-1-one hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-4-phenylbutan-1-one hydrochloride” is a novel series of mGluR2 positive allosteric modulators (PAMs), specifically 1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-phenylpiperidines . These compounds have been studied for their potential efficacy in treating psychosis .

Aplicaciones Científicas De Investigación

Positive Allosteric Modulators for mGluR2

This compound is part of a series known as mGluR2 positive allosteric modulators (PAMs). These modulators have shown promise in the treatment of psychosis. A representative lead compound from this series demonstrated dose-dependent inhibition of methamphetamine-induced hyperactivity and mescaline-induced scratching in mice, suggesting potential efficacy in treating psychosis .

Treatment of Neurological Disorders

Due to its role as a PAM for mGluR2, this compound may be beneficial in treating various neurological disorders. mGluR2 receptors are implicated in the modulation of neurotransmission, and their allosteric modulation can influence synaptic plasticity and neuronal excitability, which are key factors in neurological conditions .

Analgesic Applications

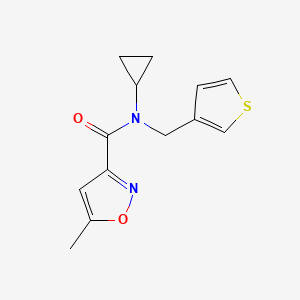

Compounds structurally related to 1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-4-phenylbutan-1-one hydrochloride have been explored for their analgesic properties. Specifically, derivatives with certain substitutions on the isoxazole ring have shown potential as potent analgesics .

Anti-inflammatory Activity

The structural analogs of this compound have also been investigated for their anti-inflammatory activity. The presence of a C-3 Me substituent on the central isoxazoline ring was found to be selective towards COX-2, which is a key enzyme involved in the inflammatory response .

Anticancer Research

Isoxazole derivatives, which share a similar structural motif with this compound, have been studied for their anticancer properties. The substitution of various groups on the isoxazole ring can impart different activities, including potential anticancer effects .

Development of New Synthetic Strategies

The compound’s structure provides a framework for the development of new synthetic strategies. Its complex molecular architecture can inspire the design of new synthetic routes, which can lead to the discovery of novel compounds with diverse biological activities .

Mecanismo De Acción

Target of Action

The primary target of the compound 1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-4-phenylbutan-1-one hydrochloride is the metabotropic glutamate receptor 2 (mGluR2) . This receptor plays a crucial role in the central nervous system, where it modulates the neurotransmitter glutamate’s activity. The compound acts as a positive allosteric modulator (PAM) of mGluR2, enhancing its response to glutamate .

Mode of Action

1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-4-phenylbutan-1-one hydrochloride interacts with mGluR2 in a unique way. As a PAM, it binds to a site on the receptor different from the active site where glutamate binds. This binding increases the receptor’s response to glutamate, leading to enhanced signal transmission .

Biochemical Pathways

The action of 1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-4-phenylbutan-1-one hydrochloride on mGluR2 affects several biochemical pathways. The enhanced signaling through mGluR2 can modulate the release of various neurotransmitters, impacting neuronal excitability and synaptic plasticity . This can have downstream effects on various neurological processes, potentially influencing behaviors such as cognition and perception .

Pharmacokinetics

The pharmacokinetic properties of 1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-4-phenylbutan-1-one hydrochloride are excellent, according to structure-activity relationship studies . .

Result of Action

The molecular and cellular effects of 1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-4-phenylbutan-1-one hydrochloride’s action are primarily related to its modulation of mGluR2. By enhancing the receptor’s response to glutamate, it can influence neuronal activity and neurotransmission . This has been shown to result in dose-dependent inhibition of methamphetamine-induced hyperactivity and mescaline-induced scratching in mice, suggesting potential efficacy in treating psychosis .

Propiedades

IUPAC Name |

1-[4-(1-methylimidazol-2-yl)piperazin-1-yl]-4-phenylbutan-1-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O.ClH/c1-20-11-10-19-18(20)22-14-12-21(13-15-22)17(23)9-5-8-16-6-3-2-4-7-16;/h2-4,6-7,10-11H,5,8-9,12-15H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJGZGBAXXHRWOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1N2CCN(CC2)C(=O)CCCC3=CC=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-4-phenylbutan-1-one hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B2586924.png)

![N-[1-(1-benzofuran-2-yl)ethyl]-N-ethyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2586926.png)

![1-[4-(1-Adamantyl)phenoxy]-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2586928.png)

![2-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2586929.png)

![Methyl 4-({1,1-difluoro-6-azaspiro[2.5]octan-6-yl}sulfonyl)benzoate](/img/structure/B2586933.png)

![2-Cyclopropyl-1-[1-(pyridin-2-ylmethyl)azetidin-3-yl]benzimidazole](/img/structure/B2586934.png)

![3-(4-Ethoxybenzoyl)-6-methoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline hydrochloride](/img/structure/B2586935.png)